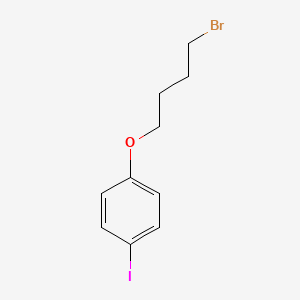

1-(4-Bromobutoxy)-4-iodobenzene

Description

1-(4-Bromobutoxy)-4-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with an iodine atom at the para position and a 4-bromobutoxy group at the opposing para position. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science .

Properties

CAS No. |

299461-38-4 |

|---|---|

Molecular Formula |

C10H12BrIO |

Molecular Weight |

355.01 g/mol |

IUPAC Name |

1-(4-bromobutoxy)-4-iodobenzene |

InChI |

InChI=1S/C10H12BrIO/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 |

InChI Key |

NEJRXOXIALLSMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCCCBr)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

a) 1-(4-Bromobutoxy)-4-tert-butylbenzene (CAS 53669-73-1)

- Structural Difference : Replaces the iodine atom with a tert-butyl group.

- Impact : The tert-butyl group increases steric hindrance, reducing reactivity in coupling reactions but enhancing thermal stability. This compound is often employed in liquid crystal synthesis due to its bulky substituent .

- Synthesis: Prepared via nucleophilic substitution between 4-tert-butylphenol and 1,4-dibromobutane under basic conditions .

b) 1-Bromo-4-iodobenzene (CAS 589-87-7)

- Structural Difference : Lacks the butoxy linker; bromine and iodine are directly para-substituted.

- Impact : The absence of the ether bridge simplifies reactivity, favoring direct cross-coupling (e.g., Stille or Negishi reactions). It is widely used in synthesizing biaryl structures .

- Physical Properties : Molecular weight = 282.91 g/mol; melting point ≈ 50–52°C .

c) 1-(Hexyloxy)-4-iodobenzene

- Structural Difference : Replaces the bromobutoxy chain with a longer hexyloxy group.

- Impact: Increased hydrophobicity enhances solubility in non-polar solvents, making it suitable for lipid-based drug delivery systems. Synthesized via alkylation of 4-iodophenol with 1-bromohexane .

Halogenated Ether Derivatives

a) 1-(4-Bromobutoxy)-4-fluorobenzene (CAS 2033-80-9)

- Structural Difference : Substitutes iodine with fluorine.

- Impact : Fluorine’s electronegativity alters electronic properties, directing electrophilic substitution to specific positions. Used in fluorinated drug candidates .

- Molecular Formula : C₁₀H₁₂BrFO .

b) 1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene (CAS 2404734-09-2)

- Structural Difference : Incorporates benzyloxy, bromo, fluoro, and iodo groups on the benzene ring.

- Impact : Multisubstitution enables precise regiochemical control in synthesis. Applied in complex molecule construction, such as kinase inhibitors .

Chain-Length Variants

a) 1-(2-Bromoethyl)-4-iodobenzene

- Structural Difference : Shorter ethyl chain instead of butoxy.

- Impact : Higher reactivity in SN2 reactions due to reduced steric hindrance. Boiling point = 117–120°C at 1.5 Torr .

- Molecular Weight : 310.96 g/mol .

b) 1-(4-(4-Iodophenoxy)butyloxy)-4-iodobenzene

- Structural Difference: Contains a bis-iodinated phenoxybutyl chain.

- Impact : Serves as a bifunctional building block for dendritic or polymeric materials. Synthesized in 97% yield via Ullmann coupling .

Application-Driven Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.